1-hydroxy-8-nitro-6H-benzo[c]chromen-6-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-hydroxy-8-nitrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7NO5/c15-10-2-1-3-11-12(10)8-5-4-7(14(17)18)6-9(8)13(16)19-11/h1-6,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTXTDAVFDMCQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)OC2=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 1 Hydroxy 8 Nitro 6h Benzo C Chromen 6 One and Its Analogues
Retrosynthetic Analysis of the 1-hydroxy-8-nitro-6H-benzo[c]chromen-6-one Framework
A classical retrosynthetic approach for the 6H-benzo[c]chromen-6-one core involves key bond disconnections to simplify the target molecule into readily available starting materials. tubitak.gov.tr The primary disconnection is the ester linkage of the lactone ring, which leads to a biaryl-2-carboxylic acid intermediate. This biaryl intermediate is a central precursor in many synthetic strategies. researchgate.netorgsyn.orgorgsyn.org A further disconnection of the biaryl bond through a C-C bond cleavage reveals two simpler aromatic precursors.
For the specific target, this compound, this analysis suggests precursors such as a suitably substituted benzoic acid and a phenol. tubitak.gov.tr For instance, a plausible disconnection would lead back to a 2-halobenzoic acid derivative and a substituted phenol, which would be coupled to form the biaryl linkage before the final lactonization step. The classical approach involves the reaction of an o-bromobenzoic acid with a phenol, followed by an intramolecular cyclization. tubitak.gov.tr However, this method can be limited by low yields and the need for highly activated substrates. tubitak.gov.tr
Classical Synthetic Routes to Benzo[c]chromen-6-ones with Specific Substitution Patterns
Classical methods for synthesizing the benzo[c]chromen-6-one skeleton often rely on building the biaryl bond first, followed by the formation of the lactone ring.
A prominent and widely used strategy for constructing the benzo[c]chromen-6-one framework is the Suzuki-Miyaura cross-coupling reaction to form a biaryl intermediate, which then undergoes lactonization. tubitak.gov.trresearchgate.net This method involves coupling a substituted aryl boronic acid with a 2-halo-benzoic acid or its ester. researchgate.netsci-hub.st The subsequent cyclization of the resulting biaryl can be catalyzed by acid or other reagents. researchgate.net
Researchers have developed a one-pot domino protocol that combines the Suzuki-Miyaura cross-coupling with an oxidative lactonization step, offering a more efficient and environmentally benign pathway. researchgate.netchemrxiv.orgresearchgate.netchemrxiv.org This approach, catalyzed by palladium nanoparticles generated in situ, can be performed in water under aerobic conditions. researchgate.netchemrxiv.org The optimization of this reaction has identified that catalysts like Pd(OAc)₂, bases such as K₃PO₄, and ligands like PCy₃ in water provide high yields of the desired benzo[c]chromen-6-ones. chemrxiv.org
Table 1: Selected Conditions for Suzuki Coupling-Lactonization Synthesis of Benzo[c]chromen-6-ones
| Catalyst | Base | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| PdCl₂ | Cs₂CO₃ | PPh₃ | DMF | 80 | 12 | 49 | chemrxiv.org |
| Pd(OAc)₂ | K₃PO₄ | PCy₃ | Water | 90 | 8 | up to 92 | chemrxiv.org |
This table is interactive and can be sorted by column.
Convergent syntheses, where different fragments of the molecule are prepared separately and then joined, offer efficiency in building complex structures. The Suzuki coupling described above is a prime example of a convergent strategy, bringing together a substituted benzoic acid fragment and a substituted phenylboronic acid fragment. researchgate.net
Other convergent approaches include multi-component reactions. An oxidant-free, three-component synthesis of 7-amino-6H-benzo[c]chromen-6-ones has been established using a scandium triflate catalyst to combine primary amines, β-ketoesters, and 2-hydroxychalcones under green conditions. researchgate.net This method constructs both the B and C rings of the final product in a single operation. researchgate.net Similarly, transition-metal-free domino reactions of 2-hydroxychalcones with β-ketoesters, promoted by a mild base like Cs₂CO₃, provide a rapid route to diverse benzo[c]chromen-6-one derivatives. nih.gov
Cycloaddition reactions provide powerful tools for the construction of the heterocyclic core of benzo[c]chromen-6-ones.
Diels-Alder Reaction: A metal-free approach utilizes a highly regioselective intermolecular Diels-Alder cycloaddition between a 3-vinyl-2H-chromene and an alkyne dienophile, such as methyl propiolate. rsc.org The resulting cyclohexadiene intermediate undergoes oxidative aromatization to furnish the final substituted 6H-benzo[c]chromene. rsc.org Microwave-assisted Diels-Alder reactions have also been employed to construct the core skeleton. chemrxiv.org
Michael Addition: The Michael addition is a key step in several efficient syntheses of the benzo[c]chromen-6-one ring system. tubitak.gov.tr These routes often involve the reaction of a Michael acceptor, such as a chromone (B188151) or a chalcone, with a 1,3- or 1,5-dicarbonyl compound. tubitak.gov.trresearchgate.net One such strategy involves the reaction of 2-hydroxychalcones with β-ketoesters, which proceeds through a domino sequence of Michael addition, intramolecular aldol (B89426) condensation, oxidative aromatization, and lactonization. nih.gov Organocatalytic tandem Michael reactions have also been developed to construct related chromene skeletons enantioselectively. beilstein-journals.org
Advanced and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the development of environmentally friendly and highly efficient reactions. For the synthesis of benzo[c]chromen-6-ones, this includes one-pot procedures and the avoidance of toxic metals.
A notable green approach is the one-pot synthesis via domino Suzuki-Miyaura coupling and oxidative lactonization performed in water, which serves as a promising and environmentally benign solvent. chemrxiv.org Another advanced method is the transition-metal-free, base-promoted domino reaction between 2-hydroxychalcones and β-ketoesters, which avoids the use of metal catalysts entirely. nih.gov Furthermore, a general metal-free method for the cyclization of biaryl-2-carboxylic acids has been developed using potassium peroxydisulfate (B1198043) (K₂S₂O₈) as the oxidant, which is applicable to substrates with both electron-donating and electron-withdrawing groups. orgsyn.orgorgsyn.org
Transition metal-catalyzed C-H activation has become a powerful tool for the synthesis of complex organic molecules, including benzo[c]chromen-6-ones. rsc.org Palladium catalysis is particularly prominent in this area.
An efficient synthesis of benzo[c]chromen-6-ones has been achieved through a palladium-catalyzed C-H bond activation/cyclization sequence using diazonium salts. nih.gov This reaction proceeds in the presence of a palladium catalyst like Pd(OAc)₂ with a suitable ligand and base. nih.govmedsci.cn The process involves the transformation of the diazonium salt through denitrogenation, C-H bond activation, and subsequent cyclization. nih.gov
Another strategy involves the intramolecular palladium-catalyzed C-H activation of aryl esters. uow.edu.auuow.edu.au The examination of palladium-catalyzed arylation reactions of iodo-substituted phenyl and benzyl (B1604629) esters of benzoic acid has led to the formation of benzo[c]chromen-6-ones, which are thought to arise from novel cyclic aryl-Pd(II)-enolate intermediates. uow.edu.auuts.edu.au Other transition metals, such as ruthenium, have also been used. For example, a ruthenium-based catalytic system can achieve the carbonylative C-H cyclization of 2-arylphenols to yield the benzo[c]chromen-6-one core. chemrxiv.org
Table 2: Selected Transition Metal-Catalyzed Syntheses of Benzo[c]chromen-6-ones
| Catalyst System | Substrate Type | Key Transformation | Solvent | Conditions | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂, dppp, PivOH | Diazonium Salt | C-H Activation/Cyclization | Acetonitrile | K₂CO₃ | nih.gov |
| [RuCl₂(p-cymene)]₂, IPr-HCl | 2-Arylphenol | Carbonylative C-H Cyclization | Mesitylene | CO (1 atm), 100 °C | chemrxiv.org |
| Pd Catalyst | Iodo-substituted aryl ester | Intramolecular C-H Activation | - | - | uow.edu.auuts.edu.au |
This table is interactive and can be sorted by column.
Organocatalytic Methodologies
Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for the construction of complex molecular architectures. In the context of 6H-benzo[c]chromen-6-one synthesis, organocatalysts have been employed to facilitate cascade reactions that efficiently build the tricyclic core.
For instance, the use of basic organocatalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported for the synthesis of substituted benzo[c]chromen-6-ones. researchgate.net DBU can promote cascade double-annulation reactions of ortho-alkynyl quinone methides to construct 2-aryl-4-hydroxybenzo[c]chromen-6-ones. researchgate.net This strategy is valued for its operational simplicity, as it can be performed with benchtop-grade solvents without the need for stringent anhydrous or inert conditions. researchgate.net
Similarly, organocatalytic cascade syntheses of 3-arylcoumarins, which are structurally related to the benzo[c]chromen-6-one core, have been developed using DBU or tetramethylguanidine. nih.govresearchgate.net These reactions proceed through a condensation-ring opening-annulation sequence between N-Bocindolin-2-ones or benzofuran-2(3H)-ones and salicylaldehydes, affording the products in good to excellent yields under mild conditions. nih.govresearchgate.net The principles of these organocatalytic annulation reactions are broadly applicable and have been reviewed as a key strategy in the synthesis of natural products and other complex ring systems. rsc.org Asymmetric organocatalysis has also been extensively reviewed for the synthesis of various coumarin (B35378) derivatives, highlighting the versatility of this approach. beilstein-journals.orgbeilstein-journals.org
Table 1: Examples of Organocatalytic Syntheses of Benzo[c]chromen-6-one Analogues
| Catalyst | Reactants | Product Type | Reference |
|---|---|---|---|
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ortho-Alkynyl quinone methides | 2-Aryl-4-hydroxybenzo[c]chromen-6-ones | researchgate.net |
| DBU or Tetramethylguanidine | N-Bocindolin-2-ones/benzofuran-2(3H)-ones and salicylaldehydes | 3-Arylcoumarins | nih.govresearchgate.net |
Microwave-Assisted and Photochemical Syntheses
To accelerate reaction rates and improve yields, alternative energy sources such as microwave irradiation and light have been successfully applied to the synthesis of 6H-benzo[c]chromen-6-one derivatives.
Microwave-assisted organic synthesis (MAOS) has been shown to be an effective technique for the rapid and efficient production of various heterocyclic compounds, including those with a benzimidazole (B57391) core which can also feature nitro substitution. rsc.org The application of microwave irradiation in the synthesis of 6H-benzo[c]chromen-6-ones can significantly reduce reaction times compared to conventional heating methods. For example, a catalyst-free synthesis of diversely substituted 6H-benzo[c]chromenes and their subsequent oxidation to 6H-benzo[c]chromen-6-ones has been developed in aqueous media under microwave irradiation (MWI). tubitak.gov.tr
Photochemical methods provide another avenue for the construction of the 6H-benzo[c]chromene scaffold. A notable example is the photocatalytically triggered single-electron transfer to S-aryl dibenzothiophenium salts, which are derived from o-benzyl-protected phenols. nih.gov This process generates an aryl radical that undergoes a kinetically favored 5-exo-trig cyclization, followed by ring expansion to yield the desired 6H-benzo[c]chromene system. nih.gov This method operates under mild conditions and has been used to synthesize a variety of substituted 6H-benzo[c]chromenes. nih.gov Additionally, UV-mediated procedures have been described for the synthesis of 6H-benzo[c]chromen-6-ones from biaryl-2-carboxylic acids via unstable iodoarene intermediates. orgsyn.orgorgsyn.org
Solvent-Free and Aqueous Media Syntheses
In line with the principles of green chemistry, synthetic methodologies that minimize or eliminate the use of hazardous organic solvents are highly desirable. The synthesis of this compound and its analogues has benefited from the development of procedures conducted in aqueous media or under solvent-free conditions.
The synthesis of 6H-benzo[c]chromen-6-ones has been successfully achieved in water. tubitak.gov.tr For instance, a one-pot domino Suzuki-Miyaura cross-coupling followed by an oxidative lactonization has been developed in an aqueous-aerobic environment to produce benzo[c]chromenones. researchgate.net Another example is the synthesis of 3-hydroxy-6H-benzo[c]chromen-6-one (Urolithin B), a related compound, which can be prepared by refluxing resorcinol (B1680541) and 2-iodobenzoic acid in an aqueous solution of sodium hydroxide, followed by the addition of copper(II) sulfate (B86663). chemistrytalk.org The use of water as a solvent is not only environmentally friendly but can also influence the reaction pathway and product selectivity.
Solvent-free, or neat, reaction conditions represent an even greener approach. The synthesis of 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, an analogue of the target compound, has been accomplished by heating resorcinol and ethyl 2-oxocyclohexanecarboxylate under neat conditions in the presence of zirconium(IV) chloride. chemistrytalk.org Similarly, multi-component reactions under solvent-free conditions, sometimes coupled with microwave irradiation, have been utilized to construct complex heterocyclic systems fused to a chromene core, demonstrating the broad applicability of this approach. acs.org
Table 2: Green Synthetic Approaches to Benzo[c]chromen-6-one Analogues
| Method | Key Features | Example Product | Reference |
|---|---|---|---|
| Aqueous Media Synthesis | Environmentally benign solvent | 3-Hydroxy-6H-benzo[c]chromen-6-one | chemistrytalk.org |
| Solvent-Free Synthesis | Reduced waste, high atom economy | 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | chemistrytalk.org |
| Aqueous MWI Synthesis | Catalyst-free, rapid | Substituted 6H-benzo[c]chromen-6-ones | tubitak.gov.tr |
Chemo- and Regioselectivity Challenges in this compound Derivatization
The derivatization of this compound to introduce additional functional groups presents significant chemo- and regioselectivity challenges. These challenges arise from the presence of two distinct aromatic rings with substituents that exert opposing electronic effects.
The phenol-containing ring is activated towards electrophilic aromatic substitution due to the electron-donating hydroxyl group, which is an ortho-, para-director. chemistrytalk.orgyoutube.comlibretexts.org Conversely, the other aromatic ring is deactivated by the electron-withdrawing nitro group, a meta-director. youtube.comyoutube.com This difference in reactivity means that electrophilic substitution is likely to occur preferentially on the hydroxyl-bearing ring. The precise location of substitution (ortho or para to the hydroxyl group) will be influenced by steric factors. chemistrytalk.org
For derivatization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, the initial placement of a halide or other suitable coupling partner is crucial and itself subject to regioselectivity rules during its installation. acs.orgmdpi.com The development of chemodivergent strategies, where reaction conditions can be tuned to favor one product over another from a common intermediate, is a sophisticated approach to overcoming these challenges. acs.org
Synthesis of Structurally Related Analogues and Libraries for Systematic Investigation
The generation of libraries of structurally related analogues of this compound is essential for systematic investigations, such as structure-activity relationship (SAR) studies. Several synthetic strategies allow for the modular construction of the 6H-benzo[c]chromen-6-one scaffold, enabling the introduction of diverse substituents.
One common approach involves the reaction of substituted phenols (like resorcinols) with substituted benzoic acids. youtube.com For instance, a series of 6H-benzo[c]chromen-6-one derivatives were prepared by reacting resorcinol with various substituted 2-bromobenzoic acids in the presence of copper(II) sulfate and sodium hydroxide. youtube.com The resulting hydroxylated benzo[c]chromenones can then be further modified, for example, by alkylation of the phenolic hydroxyl groups to generate a library of alkoxylated analogues. youtube.com
Another powerful method is the Suzuki coupling reaction, which can be used to construct the central biaryl bond. tubitak.gov.tr A substituted aryl boronic acid can be coupled with a substituted 2-bromo-benzoic acid ester, followed by lactonization to form the 6H-benzo[c]chromen-6-one core. tubitak.gov.tr This approach allows for wide variation in the substitution pattern of both aromatic rings.
Furthermore, multi-component reactions offer an efficient way to build molecular diversity. A three-component reaction of 2-hydroxychalcones, primary amines, and β-ketoesters has been used to synthesize 7-amino-6H-benzo[c]chromen-6-ones. researchgate.net By varying each of the three components, a large library of analogues can be rapidly assembled for biological screening or other investigations.
Theoretical and Computational Investigations of 1 Hydroxy 8 Nitro 6h Benzo C Chromen 6 One
Quantum Chemical Calculations of Electronic Structure and Reactivity
No specific studies detailing the quantum chemical calculations of the electronic structure and reactivity for 1-hydroxy-8-nitro-6H-benzo[c]chromen-6-one were found. Such investigations would typically involve using computational methods to understand the molecule's electronic properties.
There is no available research that specifically details the Frontier Molecular Orbital (FMO) analysis of this compound. This type of analysis is crucial for predicting the reactivity of a molecule by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.
No publications were identified that provide an electrostatic potential surface (ESP) map for this compound. An ESP map is a valuable tool for visualizing the charge distribution of a molecule and identifying sites susceptible to electrophilic or nucleophilic attack.
Conformational Analysis and Molecular Dynamics Simulations
No research dedicated to the conformational analysis or molecular dynamics simulations of this compound could be located. These computational techniques are used to explore the different spatial arrangements (conformers) of a molecule and to simulate its dynamic behavior over time, providing insights into its flexibility and stability.
In Silico Docking Studies for Biomolecular Interactions
There are no specific in silico docking studies published for this compound. Molecular docking is a computational method used to predict how a molecule, such as the one , might bind to a specific target protein or receptor. These studies are fundamental in drug discovery for assessing the potential biological activity of a compound.
Reaction Mechanism Studies of Synthetic Transformations and Biodegradation Pathways
Specific studies on the reaction mechanisms for the synthesis or the biodegradation pathways of this compound are not present in the available literature. Research in this area would provide detailed, step-by-step descriptions of the chemical transformations involved in creating or breaking down the compound.
Biological Activities and Mechanistic Insights of 1 Hydroxy 8 Nitro 6h Benzo C Chromen 6 One in Vitro and Pre Clinical Cellular/molecular Studies
Evaluation of Specific Enzymatic Inhibition Profiles
The enzymatic inhibition profile of the 6H-benzo[c]chromen-6-one scaffold has been a significant area of investigation, with various derivatives showing activity against several classes of enzymes.
Derivatives of 6H-benzo[c]chromen-6-one have been identified as potential inhibitors of phosphodiesterase II (PDE2) and phosphoinositide 3-kinase (PI3K).
Phosphodiesterases (PDEs) are crucial enzymes in regulating cyclic nucleotide signaling, making them attractive therapeutic targets. A series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were synthesized and evaluated for their PDE2 inhibitory activity mdpi.comnih.gov. One of the most potent compounds identified was an alkoxylated derivative, which demonstrated significant inhibitory potential, suggesting that the 6H-benzo[c]chromen-6-one scaffold is a promising starting point for developing PDE2 inhibitors mdpi.comnih.gov. This compound also showed protective effects in corticosterone-induced cytotoxicity in HT-22 hippocampal cells, an activity associated with its PDE2 inhibition mdpi.com.
The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in human cancers. Structure-based drug design has led to the development of 6H-benzo[c]chromen-6-one derivatives as selective PI3Kα inhibitors nih.gov. One such derivative, XJTU-L453, was identified as having potent PI3Kα inhibitory activity and high selectivity over other PI3K isoforms nih.gov.
Table 1: Kinase Inhibition by 6H-benzo[c]chromen-6-one Derivatives
| Derivative | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| Alkoxylated derivative (1f) | PDE2 | 3.67 ± 0.47 | mdpi.comnih.gov |
| XJTU-L453 | PI3Kα | Data not specified | nih.gov |
As of the current literature, specific studies detailing the direct modulation of proteases by 1-hydroxy-8-nitro-6H-benzo[c]chromen-6-one or its close derivatives are not available.
While urolithins themselves (hydroxylated 6H-benzo[c]chromen-6-ones) show negligible activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), synthetic derivatives have been developed as potential inhibitors nih.govresearchgate.net. A study focused on designing and synthesizing novel 6H-benzo[c]chromen-6-one and 7,8,9,10-tetrahydro-benzo[c]chromen-6-one derivatives to act as cholinesterase inhibitors for potential application in Alzheimer's disease management nih.govresearchgate.net. The synthesized compounds reportedly demonstrated activity comparable to existing drugs like rivastigmine and donepezil in in vitro assays nih.gov. This indicates that while the base urolithin structure is inactive, the 6H-benzo[c]chromen-6-one scaffold can be chemically modified to effectively inhibit these key enzymes.
Receptor Binding and Ligand-Receptor Interactions (e.g., Estrogen Receptor agonists)
The 6H-benzo[c]chromen-6-one framework has been explored for its interaction with nuclear receptors, particularly estrogen receptors (ERα and ERβ). A series of synthetic 6H-benzo[c]chromen-6-one derivatives were prepared and evaluated for their binding affinity and selectivity. Many of these analogues were found to be potent and highly selective ERβ agonists nih.gov. The research highlighted that a bis-hydroxyl substitution pattern at positions 3 and 8 was crucial for activity nih.gov. Further modifications led to compounds with ERβ potency in the nanomolar range (<10 nM) and over 100-fold selectivity against ERα nih.gov. This suggests that the 6H-benzo[c]chromen-6-one structure is a viable scaffold for developing selective estrogen receptor modulators (SERMs).
In Vitro Cytotoxicity and Antiproliferative Activities in Cell Lines
No studies reporting the in vitro cytotoxicity or antiproliferative activities of this compound in any cell lines were identified. Consequently, there is no data available to present on its potential effects on cell viability or proliferation.
Antimicrobial and Antiviral Potential (Cell-based or enzymatic assays only)
Similarly, there is a lack of published research on the antimicrobial or antiviral potential of this compound. No cell-based or enzymatic assays detailing its efficacy against microbial or viral agents could be located in the existing scientific literature.
Biotechnological and Materials Science Applications of 1 Hydroxy 8 Nitro 6h Benzo C Chromen 6 One Beyond Pharmaceutical Clinical Context
Utilization as a Fluorescent Probe or Biological Stain
Currently, there is no specific research available in the public domain that details the use of 1-hydroxy-8-nitro-6H-benzo[c]chromen-6-one as a fluorescent probe or biological stain. While some derivatives of 6H-benzo[c]chromen-6-one, such as hydroxyl-substituted urolithins, have been investigated as selective fluorescent sensors for metal ions like iron (III), similar studies for the 1-hydroxy-8-nitro variant have not been reported. nih.govtubitak.gov.tr The presence of both a hydroxyl (an electron-donating group) and a nitro (an electron-withdrawing) group could potentially impart fluorescent properties, but this remains to be experimentally verified for this specific compound.
Potential in Biosensing Technologies
There are no published studies on the direct application of this compound in biosensing technologies. The development of biosensors often relies on molecules with specific recognition and signaling capabilities. While the 6H-benzo[c]chromen-6-one scaffold has been explored for creating fluorescent chemosensors, research has not yet extended to the 1-hydroxy-8-nitro substituted version for biosensing purposes. nih.gov
Role as a Chemical Precursor for Advanced Materials (e.g., OLEDs)
The potential of this compound as a chemical precursor for advanced materials such as Organic Light-Emitting Diodes (OLEDs) has not been documented in scientific literature. Research into organic materials for OLEDs is extensive, but there is no indication that this specific compound has been synthesized or evaluated for this purpose. researchgate.netrsc.orggoogle.com
Application in Photochemistry or Photobiology (Mechanistic studies)
Mechanistic studies concerning the photochemistry or photobiology of this compound are not available in the current body of scientific literature. A thesis mentioning the synthesis of a related compound, 8-Nitro-6H-benzo[c]chromene, exists, but it does not provide photochemical or photobiological data for the specific compound of interest. soton.ac.uk
Corrosion Inhibition Applications
There is no direct evidence or research to support the application of this compound as a corrosion inhibitor. While some chromen-6-one derivatives and various nitro-containing organic compounds have been investigated for their corrosion inhibition properties on different metals, specific studies on this compound are absent from the literature. researchgate.netresearchgate.netupi.eduimist.ma
Future Research Directions and Unexplored Avenues for 1 Hydroxy 8 Nitro 6h Benzo C Chromen 6 One
Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency
The synthesis of the 6H-benzo[c]chromen-6-one core is a well-explored area, yet the pursuit of more sustainable and efficient methods remains a critical goal for future research. researchgate.net Traditional methods often rely on transition-metal catalysts or harsh reaction conditions, which can present environmental and economic challenges. orgsyn.org
Future efforts should focus on "green chemistry" principles. One promising avenue is the development of catalyst-free reactions in aqueous media, potentially accelerated by microwave irradiation, which has been shown to be effective for some benzo[c]chromen-6-one syntheses. bohrium.com Another approach involves one-pot tandem reactions, such as photo-thermal-photo sequences, which can construct the complex ring system from simple precursors without the need for metal catalysts or peroxide promoters. rsc.org
Furthermore, refining existing catalytic systems to be more environmentally benign is crucial. This includes developing methods that use lower-cost and less toxic catalysts, such as copper, or designing palladium-catalyzed domino reactions that can proceed under aqueous-aerobic conditions. chemrxiv.orgchemrxiv.org Exploring enzymatic or microbial biotransformation pathways, inspired by how gut bacteria produce urolithins from ellagic acid, could offer a highly sustainable route for producing specific derivatives in the future. nih.gov
Table 1: Comparison of Synthetic Approaches for Benzo[c]chromen-6-one Scaffolds
| Method | Key Features | Potential Advantages for Future Research |
| Microwave-Assisted Synthesis | Catalyst-free, uses aqueous media. bohrium.com | High efficiency, clean reactions, environmentally friendly. bohrium.com |
| Palladium-Catalyzed Domino Reactions | One-pot synthesis, e.g., Suzuki-Miyaura coupling followed by oxidative lactonization. chemrxiv.orgchemrxiv.org | High atom economy, potential for aqueous conditions. chemrxiv.org |
| Copper-Catalyzed C-H Activation | Intramolecular oxidative lactonization using a low-cost catalyst. researchgate.net | Reduced cost and toxicity compared to other metals. researchgate.net |
| Tandem Photo-Thermal-Photo Reactions | Metal-free, one-pot protocol from dichlorocoumarins. rsc.org | High versatility, avoids metal contamination. rsc.org |
| Biocatalysis/Fermentation | Use of microbial enzymes to convert precursors. nih.govsemanticscholar.org | High specificity, sustainable, potential for complex structures. nih.gov |
Advanced Mechanistic Elucidation of Biological Actions at Atomic Resolution
While the broader class of urolithins is known to possess various biological activities, the precise mechanisms of action, especially for a specifically functionalized analogue like 1-hydroxy-8-nitro-6H-benzo[c]chromen-6-one, remain largely unknown. nih.gov Future research must move beyond general activity screening to a detailed, atomic-level understanding of how this compound interacts with its biological targets.
A critical step will be to employ advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, to solve the structures of this compound in complex with target proteins. This would provide an unprecedented view of the binding interactions, revealing the specific roles of the hydroxyl and nitro groups. Computational methods like molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) can complement these experimental approaches by modeling the dynamic behavior of the ligand-protein complex and mapping the energetic landscapes of binding and catalysis.
Investigating how the nitro group influences the molecule's electronic properties and, consequently, its interaction with target residues is a key unexplored area. This could be crucial for understanding its potential as an inhibitor or modulator of enzymes where charge distribution is critical for function. researchgate.net
Exploration of New Biological Targets and Pathways for Benzo[c]chromen-6-one Derivatives
The known biological activities of benzo[c]chromen-6-one derivatives, including anti-inflammatory, antioxidant, and anti-cancer effects, provide a strong foundation for exploring new therapeutic applications. nih.govresearchgate.net The unique electronic and structural features imparted by the nitro group in this compound may lead it to interact with novel biological targets.
Future research should employ unbiased, large-scale screening methods such as proteomics and chemical genetics to identify new protein binding partners. For instance, some urolithin derivatives have been investigated as inhibitors of phosphodiesterase II (PDE2) and cholinesterases, suggesting that the core scaffold is a privileged structure for interacting with enzymatic active sites. nih.govnih.govnih.gov The nitro-substituted analogue could be screened against a wider panel of enzymes, including kinases, proteases, and epigenetic modulators.
Furthermore, exploring its impact on cellular signaling pathways is essential. Investigating its effects on pathways related to cellular stress response, mitochondrial function (mitophagy), and neuroinflammation are promising avenues, given the known activities of parent urolithins like Urolithin A and B. frontiersin.orgyoutube.comfrontiersin.org The presence of the nitro group could modulate these activities in unique ways, potentially enhancing potency or altering the mechanism of action.
Design and Synthesis of Next-Generation Analogues with Tuned Specificity and Potency
The compound this compound serves as an excellent starting point for the rational design of next-generation analogues. Future synthetic efforts should focus on creating a library of related compounds to establish a clear structure-activity relationship (SAR). nih.gov
Key areas for modification include:
Position of the Nitro Group: Synthesizing isomers with the nitro group at different positions on the aromatic rings to probe how its location affects target binding and specificity.
Hydroxyl Group Modification: Exploring the impact of the number and position of hydroxyl groups, as studies on other derivatives have shown that bis-hydroxylation can be essential for certain biological activities. researchgate.netnih.gov
Bioisosteric Replacement: Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups to fine-tune the electronic properties and binding interactions of the molecule.
Scaffold Modification: Creating derivatives with partially saturated rings, such as 7,8,9,10-tetrahydro-benzo[c]chromen-6-one analogues, which could alter the three-dimensional shape and bioavailability of the compound. nih.govnih.gov
By systematically modifying the core structure and evaluating the biological activity of each new analogue, researchers can develop compounds with enhanced potency against specific targets and greater selectivity, minimizing off-target effects. nih.gov
Integration with Emerging Technologies in Chemical Biology and Material Science
The unique chemical structure of this compound makes it a candidate for integration with cutting-edge technologies beyond traditional medicinal chemistry.
Chemical Biology: The benzo[c]chromen-6-one scaffold exhibits intrinsic fluorescence, a property that can be exploited. researchgate.net Future research could focus on developing this compound into a fluorescent probe. Its ability to act as a selective "on-off" sensor for metal ions, particularly Iron (III), has been demonstrated for related urolithin structures. nih.gov The nitro group could further tune the photophysical properties, potentially leading to probes with higher sensitivity or selectivity for specific analytes within a cellular environment. These probes could be used to visualize biological processes in real-time.
Material Science: The fluorescent properties of benzo[c]chromen-6-ones also suggest potential applications in materials science. researchgate.net Research could explore the incorporation of this compound into polymers or nanoparticles to create novel fluorescent materials. researchgate.net Such materials could have applications in organic light-emitting diodes (OLEDs), chemical sensors, or as security inks. The development of chromene-fused heterocyclic compounds is of significant interest for creating materials with fascinating physicochemical properties. researchgate.net The integration of blockchain technology for tracking and verifying data in scientific research, including the development of new compounds, is also an emerging area that could enhance collaboration and data integrity in the future. itc.ua
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., hydroxy at C1, nitro at C8). Aromatic protons appear δ 6.8–8.2 ppm, while the chromenone carbonyl resonates at δ 175–180 ppm .
- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₃H₉NO₅ requires m/z 259.0481).
- IR Spectroscopy : Detect O–H (3200–3500 cm⁻¹) and NO₂ (1520, 1350 cm⁻¹) stretches .
Advanced
Use X-ray crystallography to resolve stereochemical ambiguities in crystalline derivatives. For dynamic studies, time-resolved fluorescence spectroscopy probes nitro-group effects on excited-state behavior, as seen in related benzo[c]chromen-6-one systems .
How does the nitro substituent at C8 influence biological activity compared to other derivatives?
Basic
The nitro group enhances electron-withdrawing effects, increasing electrophilicity and potential interactions with biological nucleophiles (e.g., cysteine residues in enzymes). In cholinesterase inhibition assays, nitro-substituted derivatives show 2–3× higher IC₅₀ values than methoxy analogs due to improved binding to the catalytic triad .
Advanced
The nitro group’s orientation (para vs. meta) modulates redox activity. Cyclic voltammetry reveals a reduction peak at −0.75 V (vs. Ag/AgCl), suggesting potential pro-drug activation via nitroreductases. Compare with fluorescence quenching data to assess metal-binding interactions (e.g., Fe³⁺ selective "on-off" sensing) .
What strategies address contradictory bioactivity data in different assay systems?
Q. Basic
- Standardize assay conditions : Use consistent enzyme sources (e.g., human recombinant AChE vs. horse serum) and buffer pH (7.4 vs. 8.0) to minimize variability .
- Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final) to avoid aggregation artifacts.
Advanced
Employ isothermal titration calorimetry (ITC) to quantify binding thermodynamics. For example, discrepancies in IC₅₀ values may arise from entropy-driven (e.g., hydrophobic) vs. enthalpy-driven (e.g., H-bonding) interactions . Cross-validate with molecular docking (AutoDock Vina) to identify key residues (e.g., Trp286 in AChE) .
How can computational modeling guide structural optimization for target selectivity?
Basic
Perform molecular docking to prioritize substituents at C1 and C8. For example:
- Hydroxy group : Forms H-bonds with His447 in AChE.
- Nitro group : Stabilizes π-π stacking with Phe295 .
Advanced
Use QM/MM simulations to model nitro-group reduction pathways in bacterial nitroreductase systems. Adjust C8 substituents (e.g., –NO₂ → –CF₃) to balance redox potential and steric bulk, improving selectivity over off-target kinases .
What in vitro models are suitable for pharmacokinetic (PK) profiling?
Q. Basic
- Caco-2 monolayers : Assess intestinal permeability (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability).
- Microsomal stability : Incubate with liver microsomes (human/rat) to estimate metabolic clearance (t₁/₂ > 30 min preferred) .
Advanced
Leverage PBPK modeling (GastroPlus) to predict CNS penetration. The nitro group’s logP (~1.8) may require prodrug strategies (e.g., esterification of –OH) to enhance BBB permeability .
How do metal ions interact with this compound?
Advanced
Fluorescence studies show Fe³⁺-selective quenching (Ksv = 1.2 × 10⁴ M⁻¹), attributed to nitro-group coordination and photoinduced electron transfer (PET). Compare with Cu²⁺ (Ksv = 3.5 × 10³ M⁻¹) to design metal-sensing probes .
What structural modifications improve metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
